1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane
Description
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-4-cyclobutyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2S/c16-14-7-1-2-8-15(14)21(19,20)18-10-4-9-17(11-12-18)13-5-3-6-13/h1-2,7-8,13H,3-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBVWUSOHSUWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane typically involves multiple steps, starting with the preparation of the bromophenyl sulfonyl chloride. This intermediate can be synthesized from 2-bromobenzenesulfonic acid through chlorination . The sulfonyl chloride is then reacted with 4-cyclobutyl-1,4-diazepane under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function. The bromophenyl group may also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzenesulfonyl chloride: A precursor in the synthesis of 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane.
4-Cyclobutyl-1,4-diazepane: The diazepane ring system without the sulfonyl and bromophenyl groups.
Sulfonyl Chlorides: A class of compounds with similar reactivity and applications.
Uniqueness
1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is unique due to its combination of a bromophenyl group, a sulfonyl moiety, and a diazepane ring with a cyclobutyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Biological Activity
1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a compound belonging to the class of diazepanes, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane includes a diazepane ring substituted with a bromophenyl sulfonyl group and a cyclobutyl moiety. The molecular formula is C12H16BrN2O2S, and it has a molecular weight of approximately 332.24 g/mol.
Biological Activity Overview
Research indicates that compounds in the diazepane class exhibit various biological activities, including:
- Antimicrobial Activity : Some diazepanes have shown effectiveness against bacterial strains.
- Anticancer Properties : Diazepanes may inhibit cell proliferation in certain cancer cell lines.
- CNS Activity : Potential effects on the central nervous system have been noted, including anxiolytic and sedative properties.
The biological activity of 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The compound may act as a modulator at various receptors involved in neurotransmission, potentially affecting mood and anxiety levels.
- Cell Cycle Interference : In cancer cells, it may disrupt the cell cycle, leading to apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the diazepane family:
Case Study 1: Anticancer Activity
A study assessed the anticancer effects of related diazepanes on A431 vulvar epidermal carcinoma cells. Results indicated significant inhibition of cell proliferation and migration when treated with sulfonamide derivatives. The mechanism was linked to apoptosis induction via caspase activation.
Case Study 2: Antimicrobial Effects
Another research focused on the antimicrobial properties of diazepane derivatives against Gram-positive and Gram-negative bacteria. Compounds with bromophenyl substitutions displayed enhanced activity compared to their unsubstituted counterparts.
Comparative Analysis
A comparative analysis of related compounds highlights the unique biological profiles of 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane:
| Compound Name | Antimicrobial Activity | Anticancer Activity | CNS Effects |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane | High | High | High |
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm substituent positions and cyclobutyl geometry. Aromatic protons in the 2-bromophenyl group appear as distinct doublets (δ 7.5–8.0 ppm), while diazepane protons show characteristic splitting patterns .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with mass spectrometry validates molecular weight (expected [M+H] ~425 Da) and detects impurities. Buffer systems (e.g., sodium acetate + 1-octanesulfonate, pH 4.6) enhance resolution .
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and Br .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against related targets?
Q. Advanced
Analog Synthesis : Modify the sulfonyl group (e.g., substituent position) and cyclobutyl moiety (e.g., ring size) to assess steric/electronic effects.
In Vitro Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to measure binding affinity.
Statistical Modeling : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. For example, increased lipophilicity may enhance membrane permeability but reduce solubility .
What strategies are recommended for resolving discrepancies in biological activity data across different assay conditions?
Q. Advanced
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across labs to isolate protocol variability.
- Environmental Parameter Analysis : Adjust pH, ionic strength, and co-solvents (e.g., DMSO concentration) to mimic physiological conditions. For instance, buffer systems (pH 4.6–7.4) stabilize sulfonamide ionization .
- Data Normalization : Express activity as a percentage of positive/negative controls and apply ANOVA to identify outliers .
What are the key physicochemical properties (e.g., solubility, pKa) of this compound that influence its behavior in biological assays?
Q. Basic
- pKa : Predicted ~7.5 (sulfonamide proton), affecting ionization and membrane permeability .
- LogP : Estimated ~3.2 (via computational tools), indicating moderate lipophilicity. Solubility in aqueous buffers can be enhanced using cyclodextrins or co-solvents like PEG-400 .
- Thermal Stability : Degradation above 150°C (TGA analysis) necessitates storage at RT in inert atmospheres .
How can computational modeling be integrated with experimental data to predict the compound's interaction with biological targets?
Q. Advanced
- Docking Simulations : Use Schrödinger Suite or AutoDock to model binding poses in target active sites (e.g., G-protein-coupled receptors). Focus on hydrogen bonding with sulfonyl oxygen and hydrophobic interactions with the cyclobutyl group.
- MD Simulations : Run 100-ns trajectories to assess complex stability under physiological conditions (e.g., explicit solvent models).
- QSAR Validation : Compare predicted vs. experimental IC values to refine force field parameters .
What experimental approaches are suitable for assessing the environmental fate and ecotoxicological impact of this compound?
Q. Advanced
- Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions and analyze breakdown products via LC-QTOF-MS.
- Bioaccumulation Assays : Measure partition coefficients (e.g., soil-water, logK) using OECD Test Guideline 107.
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-h LC) and algae (72-h growth inhibition). Environmental persistence is evaluated via OECD 301 biodegradation tests .
How should researchers design stability studies to monitor degradation under varying storage conditions?
Q. Basic
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze monthly via HPLC for degradation products (e.g., sulfonic acid derivatives).
- Light Exposure : Use ICH Q1B guidelines to assess photostability in amber vs. clear glass vials.
- Freeze-Thaw Cycles : Evaluate precipitate formation after 3–5 cycles (-20°C to RT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
